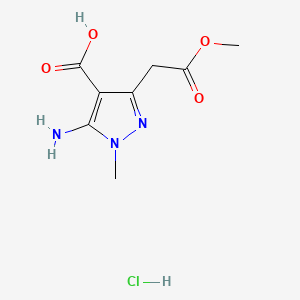
oxo(oxopraseodymiooxy)praseodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium oxide, with the chemical formula Pr6O11, is an inorganic compound composed of praseodymium and oxygen. It appears as a dark brown powder and is insoluble in water . Praseodymium oxide is known for its high melting point of 2,183°C and boiling point of 3,760°C . This compound is widely used in various industrial and scientific applications due to its unique properties, including its catalytic activity and high dielectric constant .
Métodos De Preparación
Praseodymium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of praseodymium alkoxides to form a gel, which is then dried and calcined to obtain praseodymium oxide.
Molten Salt Method: This method involves the reaction of praseodymium salts with molten salts at high temperatures to produce praseodymium oxide.
Análisis De Reacciones Químicas
Praseodymium oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to praseodymium(III) oxide (Pr2O3) under certain conditions.
Substitution: Praseodymium oxide can react with halogens to form praseodymium halides.
Common reagents used in these reactions include nitric acid, acetic acid, and halogens. Major products formed from these reactions include praseodymium(IV) oxide, praseodymium(III) oxide, and praseodymium halides .
Aplicaciones Científicas De Investigación
Praseodymium oxide has a wide range of scientific research applications, including:
Electronics: Due to its high dielectric constant, praseodymium oxide is used in nanodevices and microelectronics.
Optoelectronics: Praseodymium-doped materials are used in the fabrication of solar cells and other optoelectronic devices.
Sensing: Praseodymium oxide is used in sensors for detecting gases like ethanol.
Ceramics: It is used as a pigment in glass and ceramics industries.
Mecanismo De Acción
The mechanism of action of praseodymium oxide in catalysis involves the adsorption of reactants onto the catalyst surface, followed by the formation of intermediate species and the subsequent release of products. For example, in the oxidation of carbon monoxide (CO) to carbon dioxide (CO2), CO binds to the catalyst surface to form a bidentate carbonate, which is then converted to a monodentate carbonate species that decomposes to release CO2 . This cycle continues, allowing the catalyst to facilitate the reaction repeatedly.
Comparación Con Compuestos Similares
Praseodymium oxide can be compared with other similar compounds, such as:
Cerium oxide (CeO2): Both praseodymium oxide and cerium oxide are used as catalysts and have similar oxidation states.
Neodymium oxide (Nd2O3): Neodymium oxide is used in similar applications as praseodymium oxide, including electronics and ceramics.
Lanthanum oxide (La2O3): Lanthanum oxide is used in optical materials and catalysts, similar to praseodymium oxide.
Propiedades
IUPAC Name |
oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIPBUCKXDCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Pr2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.814 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B8255256.png)


![(1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-10-olate](/img/structure/B8255284.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B8255293.png)

![2-[2-Oxo-5-(2-pyrimidinyl)-1,2-dihydro-3-pyridyl]benzonitrile](/img/structure/B8255312.png)

![(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid](/img/structure/B8255324.png)

![11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid](/img/structure/B8255340.png)



